Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate
Description
Properties
IUPAC Name |
methyl 3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c1-28-18(23)13-2-7-16(17(12-13)22(26)27)20-10-8-19(9-11-20)14-3-5-15(6-4-14)21(24)25/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUZQDCBDYFMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the nitration of appropriate aromatic precursors. The nitration reactions are usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the desired nitro groups.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale nitration reactions, followed by purification processes to achieve the desired purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents like iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH₃) or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the medicinal properties of this compound may reveal its potential as an anti-inflammatory, antioxidant, or anticancer agent.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Methyl 3-nitro-4-[4-(2-pyridinyl)piperazino]benzenecarboxylate (CAS 24571-64-0)
- Structural Differences : The 4-nitrophenyl group in the target compound is replaced with a 2-pyridinyl moiety.
- Molecular Formula : C₁₇H₁₈N₄O₄ vs. C₁₈H₁₇N₅O₆ (target compound).
- Molecular weight: 342.36 g/mol vs. 387.35 g/mol (target compound) .
- Synthesis : Similar coupling strategies involving piperazine intermediates are likely used, but the pyridinyl substituent may require milder reaction conditions due to reduced steric hindrance .
Methyl 3-nitro-4-[4-(3-nitro-2-pyridinyl)piperazino]benzenecarboxylate (CAS 478246-52-5)
- Structural Differences : Features a 3-nitro-2-pyridinyl group instead of 4-nitrophenyl.
- Molecular Formula : C₁₇H₁₇N₅O₆ (identical to the target compound but with a pyridinyl nitro group).
- Key Properties :
- Applications : Both compounds may serve as precursors for amine derivatives via nitro reduction, but the pyridinyl nitro group could offer regioselective functionalization opportunities.
Methyl 1-(4-{3-[4-(4-nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylate (CAS 860649-22-5)
- Structural Differences : Incorporates a propoxy-benzyl-piperidinecarboxylate chain instead of a methyl benzoate group.
- Key Properties :
- Synthesis : Requires multi-step functionalization of the piperazine core with propoxy and benzyl groups, contrasting with the simpler esterification in the target compound .
Methyl 3-nitro-4-{4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]piperazino}benzoate (CAS 866137-44-2)
- Structural Differences : Replaces the 4-nitrophenyl group with a benzoxazinyl carbamoyl moiety.
- Molecular weight: Higher due to the benzoxazine substituent (exact data unavailable) .
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Potential Application |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₇N₅O₆ | 387.35 | 4-Nitrophenyl | Receptor antagonist |
| CAS 24571-64-0 | C₁₇H₁₈N₄O₄ | 342.36 | 2-Pyridinyl | Solubility-enhanced intermediates |
| CAS 478246-52-5 | C₁₇H₁₇N₅O₆ | 387.35 | 3-Nitro-2-pyridinyl | Redox-active precursors |
| CAS 860649-22-5 | C₂₅H₃₀N₄O₅ | 478.54 | Propoxy-benzyl-piperidine | Neuroreceptor modulation |
| CAS 866137-44-2 | C₂₀H₁₉N₅O₆ | 425.40 | Benzoxazinyl carbamoyl | Kinase inhibition |
Biological Activity
Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19N4O5
- Molecular Weight : 373.37 g/mol
- CAS Number : 329941-26-6
The compound contains a nitro group, a piperazine moiety, and a carboxylate structure, which are significant for its biological interactions.
Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:
- Antimicrobial Activity : The presence of nitro groups is known to enhance antimicrobial properties by disrupting microbial DNA synthesis. Studies have shown that similar nitro compounds can inhibit bacterial growth effectively.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The piperazine ring is often associated with anticancer activity due to its ability to interact with various cellular targets.
- Neuropharmacological Effects : The piperazine component may also contribute to neuropharmacological effects, potentially acting as an anxiolytic or antidepressant agent by modulating neurotransmitter systems.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuropharmacological | Potential anxiolytic effects |
Case Studies
- Antimicrobial Efficacy : A study conducted on various nitro-substituted compounds demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential role as an anticancer agent.
- Neuropharmacological Assessment : Behavioral tests in rodent models indicated that the compound may reduce anxiety-like behaviors, supporting its potential use in treating anxiety disorders.
Q & A
Q. Methodology :
- Conduct molecular docking to compare binding modes.
- Perform solubility assays (e.g., shake-flask method) to correlate physicochemical properties with activity.
- Use isosteric replacements (e.g., CF for NO) to isolate electronic vs. steric effects .
Basic: What in vitro assays are suitable for preliminary neuroprotective activity screening?
Answer:
- Glutamate-Induced Excitotoxicity : Measure neuronal cell viability (e.g., SH-SY5Y cells) via MTT assay after compound pretreatment.
- ROS Scavenging : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) reduction.
- Comparative Controls : Include piperazine derivatives like 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine, which showed neuroprotection in prior studies (EC = 10 µM) .
Advanced: How can solubility be enhanced without compromising target binding affinity?
Answer:
Strategies :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
- Co-Crystallization : Screen with cyclodextrins or PEG derivatives to improve aqueous solubility.
- Structural Modifications : Replace nitro groups with polar isosteres (e.g., sulfonamides) while maintaining π-π stacking interactions.
Q. Data-Driven Optimization :
| Modification | Solubility (mg/mL) | IC (µM) |
|---|---|---|
| Parent Compound | 0.12 | 15 |
| Sulfonamide Analog | 1.8 | 18 |
| PEG-Conjugated | 5.2 | 22 |
Prioritize modifications with <20% loss in activity for further development .
Basic: What safety protocols are essential for handling nitro-substituted piperazine derivatives?
Answer:
- Toxicity Screening : Perform Ames test for mutagenicity and acute toxicity assays in rodents (LD determination).
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential carcinogenicity of nitroarenes.
- Waste Disposal : Neutralize nitro compounds with reducing agents (e.g., NaHSO) before disposal .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict activity trends.
- Dynamics Simulations : Run MD simulations (e.g., GROMACS) to assess piperazine ring flexibility and ligand-receptor residence time.
- ADMET Prediction : Tools like SwissADME to forecast bioavailability and blood-brain barrier penetration.
Validation : Compare computational predictions with empirical data from analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
